Superior Thin Film Surface Quality: Zirconium n-Butoxide vs. Propoxide and Acetate Precursors
In a comparative study synthesizing ZrO₂-TiO₂-SiO₂ ternary oxide thin films on steel substrates, three zirconium precursors (n-butoxide, n-propoxide, and acetate) were evaluated under identical sol-gel conditions (identical molar ratios, 500°C annealing) [1]. Atomic Force Microscopy (AFM) analysis revealed that films derived from zirconium n-butoxide exhibited the lowest surface roughness (Rq = 12.1 nm), compared to zirconium propoxide (Rq = 18.7 nm) and zirconium acetate (Rq = 21.4 nm) [1]. Furthermore, water contact angle measurements demonstrated that n-butoxide-derived films possessed the smallest contact angle (41.7°), indicating the highest surface hydrophilicity and wettability, versus propoxide-derived films (58.3°) and acetate-derived films (68.1°) [1].
| Evidence Dimension | Surface roughness (Rq) and water contact angle of derived thin films |
|---|---|
| Target Compound Data | Rq = 12.1 nm; Contact angle = 41.7° |
| Comparator Or Baseline | Zirconium propoxide: Rq = 18.7 nm, Contact angle = 58.3°; Zirconium acetate: Rq = 21.4 nm, Contact angle = 68.1° |
| Quantified Difference | n-Butoxide films are 35% smoother than propoxide films and 43% smoother than acetate films; contact angle is 28% and 39% smaller, respectively. |
| Conditions | Sol-gel deposition on steel substrates, 500°C annealing in air, ZrO₂:TiO₂:SiO₂ molar ratio = 0.089:0.018:0.089, AFM and goniometry measurements. |
Why This Matters
For applications requiring uniform, low-defect dielectric or protective coatings, selecting n-butoxide over n-propoxide or acetate precursors yields quantifiably smoother, more hydrophilic films, reducing post-deposition polishing requirements and improving coating adhesion and performance.
- [1] Kurpaska, L.; et al. The influence of ZrO₂ precursor type on the structure of ZrO₂-TiO₂-SiO₂ gels and selected thin films. Journal of Molecular Structure, 2018, 1171, 706–716. View Source
